Heavy Atom Advantage for Building-Block Selection
3'-Bromo-4'-morpholinoacetophenone (MW 284.15 Da) provides a 38% higher molecular weight and a bromine handle compared to the non-brominated analog 4'-morpholinoacetophenone (MW 205.25 Da). This bromine atom is indispensable for Pd-catalyzed cross-coupling reactions. Against 3'-bromoacetophenone (MW 199.05 Da), the target compound offers a morpholine moiety that increases hydrogen bond acceptor count from 1 to 3, enhancing solubility and target engagement potential [1].
| Evidence Dimension | Molecular weight and functional group availability for synthetic diversification |
|---|---|
| Target Compound Data | 284.15 g/mol; contains Br (cross-coupling handle) + morpholine (3 H-bond acceptors, XLogP3 = 2) |
| Comparator Or Baseline | 4'-Morpholinoacetophenone (205.25 g/mol, no halogen; 3 H-bond acceptors, XLogP3 ~1.5) and 3'-Bromoacetophenone (199.05 g/mol, Br present but no morpholine; 1 H-bond acceptor, XLogP3 ~2.8) |
| Quantified Difference | Target offers both Br and morpholine simultaneously; mw increase of 38% over non-brominated analog; hydrogen bond acceptor count is 3 vs. 1 for 3'-bromoacetophenone. |
| Conditions | Physicochemical property comparison using computed descriptors (PubChem). |
Why This Matters
Selecting a building block that integrates both synthetic versatility (Br) and pharmacokinetic-enhancing features (morpholine) reduces step count and improves efficiency in medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 26967067 (3'-Bromo-4'-morpholinoacetophenone), CID 78971 (4'-Morpholinoacetophenone), CID 76776 (3'-Bromoacetophenone). National Library of Medicine, 2025. View Source
